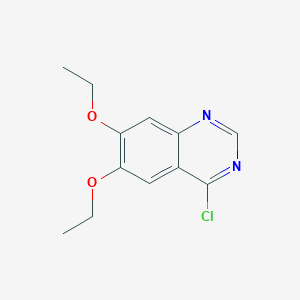

4-Chloro-6,7-diethoxyquinazoline

Übersicht

Beschreibung

4-Chloro-6,7-diethoxyquinazoline is a chemical compound with the molecular formula C12H13ClN2O2 . It is used as a synthetic intermediate in the preparation of epidermal growth factors .

Synthesis Analysis

The synthesis of 4-Chloro-6,7-diethoxyquinazoline and similar compounds has been a subject of research. For instance, approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines have been synthesized and evaluated for their antimalarial activity .Molecular Structure Analysis

The molecular structure of 4-Chloro-6,7-diethoxyquinazoline can be represented by the IUPAC name 4-chloro-6,7-diethoxyquinazoline . The InChI code is 1S/C12H13ClN2O2/c1-3-16-10-5-8-9 (6-11 (10)17-4-2)14-7-15-12 (8)13/h5-7H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis

The molecular weight of 4-Chloro-6,7-diethoxyquinazoline is 252.7 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, exact mass, monoisotopic mass, topological polar surface area, polarizability, surface tension, and molar volume are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen

Synthetic Intermediate in Epidermal Growth Factors

This compound serves as a synthetic intermediate in the preparation of epidermal growth factors (EGFs). EGFs are essential in various medical and cosmetic applications due to their role in cell growth, proliferation, and differentiation .

Antiproliferative Activities Against Cancer Cell Lines

Novel derivatives of 4-Chloro-6,7-diethoxyquinazoline have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines such as PC-3, MGC-803, HGC-27, A549, and H1975. Some derivatives have shown potent activity, particularly against MGC-803 cells .

Solubility and Bioavailability Improvement

Modifications to the quinazoline ring, such as introducing a basic side chain containing different amino groups at the 4-position, aim to improve solubility and bioavailability for better therapeutic outcomes .

Molecular Markers Detection for Epidermal Growth Factor Inhibitors

Research has been conducted to identify molecular markers for epidermal growth factor inhibitor efficacy using derivatives of this compound. Studies include investigating the kinetics of proteins like p120-catenin and periplakin in cancer cell lines treated with quinazoline-based inhibitors .

Wirkmechanismus

Target of Action

4-Chloro-6,7-diethoxyquinazoline is a novel compound that has been evaluated for its antiproliferative activities against human cancer cell lines . The primary targets of this compound are cancer cells, particularly MGC-803 cells . These cells are significantly affected by the compound, which displays potent anti-proliferative activity .

Mode of Action

The compound interacts with its targets by inhibiting the colony formation and migration of MGC-803 cells . This interaction results in significant changes in the cells, including the induction of apoptosis and cell cycle arrest at the G1-phase . This means that the compound prevents the cells from dividing and proliferating, thereby inhibiting the growth of the cancer.

Pharmacokinetics

The compound’s potent anti-proliferative activity against mgc-803 cells suggests that it may have good bioavailability

Result of Action

The result of 4-Chloro-6,7-diethoxyquinazoline’s action is a significant reduction in the proliferation of MGC-803 cells . By inducing apoptosis and causing cell cycle arrest, the compound effectively inhibits the growth of these cancer cells . This could potentially lead to a decrease in tumor size and progression.

Eigenschaften

IUPAC Name |

4-chloro-6,7-diethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-3-16-10-5-8-9(6-11(10)17-4-2)14-7-15-12(8)13/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMQPDNSSYTATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470633 | |

| Record name | 4-Chloro-6,7-diethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6,7-diethoxyquinazoline | |

CAS RN |

162363-46-4 | |

| Record name | 4-Chloro-6,7-diethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

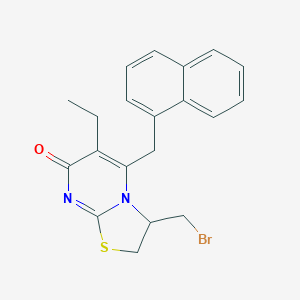

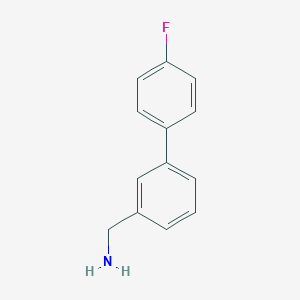

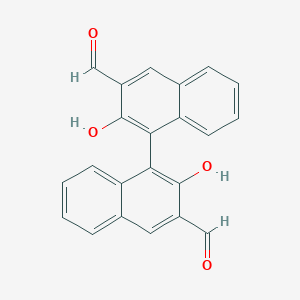

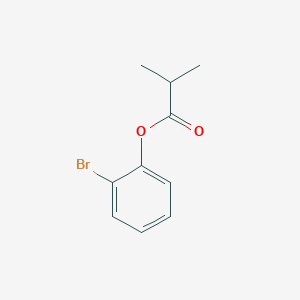

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B176653.png)

![2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B176671.png)